Specific Scientific Field: This application falls under the field of Oncology, specifically Lung Cancer Research .
Summary of the Application: WZ4002 is a third-generation EGFR inhibitor used in the treatment of EGFR-mutant lung adenocarcinomas . It has been found to overcome anoikis resistance more efficiently than Src inhibitors .
Methods of Application: The research focused on two EGFR-mutant lung adenocarcinoma cell lines, HCC827 (E746-A750 deletion) and H1975 (L858R þ T790M), in suspension to elucidate whether suspended lung adenocarcinoma cells are eradicated by long-term treatment with Src tyrosine kinase inhibitors (TKIs) .
Results or Outcomes: The phosphorylated EGFR of Src TKI-resistant H1975 cells, as well as HCC827 cells, was completely suppressed by WZ4002. Consequently, both the suspended cell lines were almost completely eradicated within 144 hours, with the combined therapy of WZ4002, ABT-263, and TSA .
Specific Scientific Field: This application is in the field of Pharmacology, specifically Drug Resistance Research .
Summary of the Application: WZ4002 has been evaluated for its sensitivity in models harboring drug-resistant EGFR mutations .
Methods of Application: The research identified three major drug resistance mutations. The sensitivity of WZ4002 was evaluated against these mutations .
Results or Outcomes: It was found that EGFR L718Q, L844V, and C797S cause resistance to both WZ4002 and CO-1686 while, in contrast, only EGFR C797S leads to AZD9291 resistance .
Specific Scientific Field: This application is in the field of Cell Biology, specifically in studying Anoikis Resistance .
Summary of the Application: WZ4002, a third-generation EGFR inhibitor, can overcome anoikis resistance in EGFR-mutant lung adenocarcinomas more efficiently than Src inhibitors .
Methods of Application: The research focused on two EGFR-mutant lung adenocarcinoma cell lines, HCC827 and H1975, in suspension to elucidate whether suspended lung adenocarcinoma cells are eradicated by long-term treatment with Src tyrosine kinase inhibitors (TKIs) .
Specific Scientific Field: This application is in the field of Pharmacology, specifically in Combination Therapies .
Summary of the Application: WZ4002 has been used in combination with other drugs like ABT-263 and TSA to treat EGFR-mutant lung adenocarcinomas .
Methods of Application: The research involved treating suspended EGFR-mutant lung adenocarcinoma cells with a combination of WZ4002, ABT-263, and TSA .
Results or Outcomes: The combined therapy of WZ4002, ABT-263, and TSA almost completely eradicated the suspended cell lines within 144 hours .
Specific Scientific Field: This application is in the field of Pharmacology, specifically in understanding Drug Resistance Mechanisms .
Summary of the Application: WZ4002 has been used to understand the mechanisms of drug resistance in EGFR-mutant lung cancer .
Methods of Application: The research involved establishing five WZ4002-resistant cells, derived from cells harboring both EGFR and T790M mutations by long-term exposure to increasing doses of WZ4002 .
Results or Outcomes: Compared with the parental cells, all resistant cells showed 10–100-folds higher resistance to WZ4002, as well as cross-resistance to other mutant-selective inhibitors .
Specific Scientific Field: This application is in the field of Oncology, specifically in Combination Therapies for EGFR-Mutant Lung Cancer .
The key features of the molecule include: